
Balanophotannin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Balanophotannin A is a natural product found in Balanophora japonica with data available.
Scientific Research Applications
Cytotoxic Properties
Balanophotannin A, along with other hydrolyzable tannins from Balanophora japonica, has been studied for its potential cytotoxic properties. Jiang et al. (2008) isolated balanophotannins D-G from Balanophora japonica, with balanophotannin E showing cytotoxicity against Hep G2 cancer cells. This suggests a potential application in cancer research or therapy (Jiang et al., 2008).
Antifungal Activity
Research on Thonningia sanguinea Vahl (Balanophoraceae) by Karamoko et al. (2013) indicates antifungal properties in its extracts, which could imply similar properties in balanophotannin A. These extracts showed activity against strains like Candida albicans and Aspergillus fumigatus, hinting at potential applications in treating fungal infections (Karamoko et al., 2013).
Phylogenetic Research
Balanophoraceae, the family to which Balanophora belongs, has been a subject of interest in phylogenetic research. Studies like that of Su et al. (2015) and Su and Hu (2012) have explored the genetic variation and evolutionary history of Balanophora species, which could offer insights into the evolution and ecological adaptations of parasitic plants (Su et al., 2015); (Su & Hu, 2012).
Radical Scavenging Activity
The radical-scavenging activity of compounds from Balanophora species has been noted in research. She et al. (2009) found that phenolic compounds isolated from Balanophora laxiflora, including balanophotannin A, displayed significant free-radical-scavenging activity. This suggests its potential use in developing antioxidant therapies or supplements (She et al., 2009).
Anti-Inflammatory and Antinociceptive Effects
Balanophora spicata, another species in the Balanophoraceae family, has shown antinociceptive and anti-inflammatory effects in vivo and in vitro, as demonstrated by Chen et al. (2012). While this study does not directly involve balanophotannin A, it suggests possible anti-inflammatory and pain-relieving properties in compounds of the Balanophoraceae family, which may include balanophotannin A (Chen et al., 2012).
properties
Product Name |
Balanophotannin A |
|---|---|
Molecular Formula |
C34H24O21 |
Molecular Weight |
768.5 g/mol |
IUPAC Name |
[(8R,9R,10R,11S,13R)-2,3,10,19,20-pentahydroxy-6,16-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-7,12,15,24-tetraoxapentacyclo[19.2.1.05,23.08,13.017,22]tetracosa-1(23),2,4,17,19,21-hexaen-9-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C34H24O21/c35-12-1-8(2-13(36)21(12)41)30(46)54-29-25(45)34(55-31(47)9-3-14(37)22(42)15(38)4-9)51-18-7-50-32(48)10-5-16(39)23(43)27-19(10)20-11(33(49)53-26(18)29)6-17(40)24(44)28(20)52-27/h1-6,18,25-26,29,34-45H,7H2/t18-,25-,26-,29-,34+/m1/s1 |
InChI Key |
BGDRNGRDFOPVLI-VKMUAUNDSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7=C(O6)C(=C(C=C7C(=O)O1)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7=C(O6)C(=C(C=C7C(=O)O1)O)O)O)O |
synonyms |
balanophotannin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)

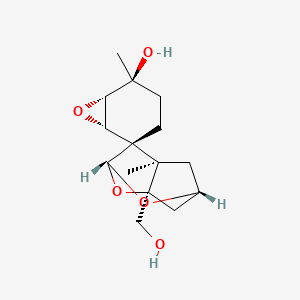
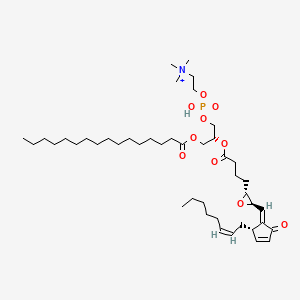
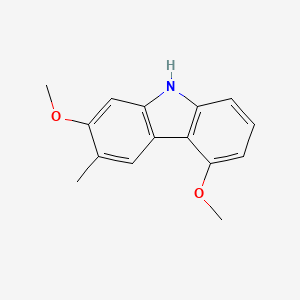

![5-(2-adamantyl)-N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-N-methylpentanamide](/img/structure/B1246823.png)
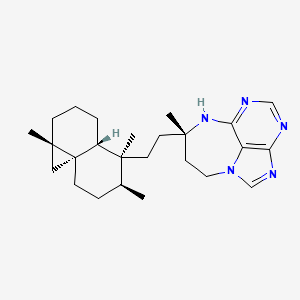
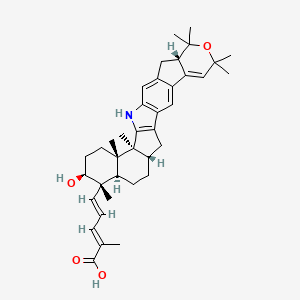


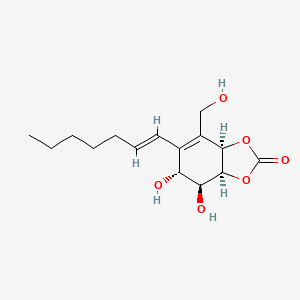
![2-({2-[4-(2H-1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl}(methyl)amino)acetic acid](/img/structure/B1246832.png)
